methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds It features a piperidine ring, a triazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step processThe reaction conditions often involve the use of copper(I) catalysts and organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-4-yl)-1H-imidazole-4-carboxylate hydrochloride
- Methyl 2-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride
- Methyl 2-(piperidin-4-yl)-1H-tetrazole-4-carboxylate hydrochloride
Uniqueness
Methyl 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The triazole ring can enhance the compound’s stability, binding affinity, and specificity for certain biological targets.
Properties
CAS No. |
2639460-88-9 |
---|---|
Molecular Formula |
C9H15ClN4O2 |
Molecular Weight |
246.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.